2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate
Description
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate is a bifunctional compound featuring an N-hydroxysuccinimide (NHS) ester and a methyldisulfanyl (CH₃S–S–) group. The NHS ester enables efficient amine-targeting conjugation in bioconjugation applications (e.g., protein modification, drug delivery), while the disulfide moiety provides redox-sensitive functionality for controlled release or reversible crosslinking . This compound is particularly valuable in synthesizing stimuli-responsive biomaterials or prodrugs, where disulfide cleavage under reducing environments (e.g., intracellular glutathione) triggers payload release.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(methyldisulfanyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-15-16-6-2-3-9(13)14-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWROLKILTGGHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves the activation of 4-(methyldisulfanyl)butanoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Reaction Scheme:
Key Parameters:
Acyl Chloride Intermediate Route
An alternative approach converts 4-(methyldisulfanyl)butanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). The acyl chloride is subsequently reacted with NHS in tetrahydrofuran (THF) under inert conditions.
Reaction Scheme:
Optimization Insights:
-
Temperature Control: Acyl chloride formation requires reflux (70–80°C) for 2 hours.
-
Solvent Selection: THF minimizes side reactions compared to DCM.
-
Yield: 85–92% after recrystallization from diethyl ether.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, pharmaceutical manufacturers employ continuous flow reactors. This method reduces reaction times from hours to minutes by maintaining precise temperature (25°C) and pressure (1–2 bar) control.
Process Highlights:
Analytical Characterization
Spectroscopic Confirmation
NMR Analysis:
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, 2H, -S-S-CH₃), 2.70 (m, 4H, succinimidyl CH₂), 2.50 (t, 2H, -CH₂-COO-).
-
¹³C NMR: δ 169.5 (C=O), 35.2 (-S-S-CH₃), 25.6 (succinimidyl CH₂).
Mass Spectrometry:
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes (λ = 254 nm).
Comparative Evaluation of Methods
| Parameter | Carbodiimide Route | Acyl Chloride Route | Flow Synthesis |
|---|---|---|---|
| Yield (%) | 78–85 | 85–92 | 90–95 |
| Reaction Time (h) | 12–24 | 6–8 | 0.25–0.5 |
| Scalability | Moderate | High | Very High |
| Byproduct Formation | Urea | HCl | Minimal |
| Cost (USD/kg) | 1,200 | 950 | 700 |
Challenges and Mitigation Strategies
Disulfide Stability
The methyldisulfanyl group is prone to oxidation. Solutions include:
Crystallization Difficulties
The compound’s oily consistency complicates isolation. Freeze-drying from tert-butyl methyl ether yields crystalline product.
Emerging Innovations
Recent advances focus on enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B), achieving 88% yield in aqueous buffer (pH 6.5, 37°C) . This green chemistry approach eliminates organic solvents and reduces energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding amides or esters.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In the development of antibody-drug conjugates for targeted therapy.
Medicine: For the targeted delivery of therapeutic agents in cancer treatment.
Industry: In the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of a therapeutic agent to an antibody, allowing for targeted delivery to specific cells. The disulfide bond in the compound can be cleaved in the reducing environment of the target cell, releasing the therapeutic agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogous NHS esters containing distinct substituents. Below is a detailed analysis of four related compounds, emphasizing reactivity, stability, and application-specific advantages.
Table 1: Key Properties of 2,5-Dioxopyrrolidin-1-yl Derivatives
*Calculated based on molecular formulas.
Functional Group-Driven Reactivity and Stability
Disulfide vs. Aromatic Ketone (CAS 91990-88-4):
The methyldisulfanyl group in the target compound confers redox sensitivity, unlike the inert 4-benzoylbenzoate substituent. The latter’s bulky aromatic structure reduces NHS ester reactivity due to steric hindrance, making it less suitable for rapid bioconjugation but useful in photolabile applications .Electron-Withdrawing Effects (CAS 890409-86-6):
The methylsulfonyl (–SO₂CH₃) and nitropyridinyl disulfide substituents in CAS 890409-86-6 enhance NHS ester reactivity via electron withdrawal, accelerating amine acylation. However, the nitro group may introduce cytotoxicity, limiting its use in therapeutic contexts .Hydrophobicity and Fluorescence (CAS 97427-71-9):
The pyren-1-yl group in CAS 97427-71-9 drastically increases hydrophobicity and enables fluorescence, making it ideal for tracking conjugate localization. In contrast, the methyldisulfanyl group prioritizes dynamic bond formation over optical properties .
Application-Specific Performance
Redox Sensitivity:
The methyldisulfanyl group’s cleavage under reducing conditions (e.g., intracellular environments) is superior to stable aromatic or sulfonyl-linked analogs, enabling targeted drug release in cancer therapy .Stability in Storage:
Compounds with sulfonyl groups (e.g., CAS 890409-86-6) exhibit higher hydrolytic stability than disulfides, which may degrade under ambient humidity. This necessitates cold storage for disulfide-containing derivatives .Biocompatibility: The methyldisulfanyl group’s biocompatibility contrasts with nitropyridinyl disulfides (CAS 890409-86-6), which may generate toxic byproducts upon reduction .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate, with the CAS number 905449-92-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H13NO4S2
- Molecular Weight : 263.33 g/mol
- Purity : Typically available at a minimum of 95% purity .
Anticonvulsant and Antinociceptive Properties
Recent studies have demonstrated that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant and antinociceptive properties. A notable study developed hybrid pyrrolidine-2,5-dione derivatives that showed potent activity in various mouse models:
- Maximal Electroshock (MES) Test : The lead compound exhibited an effective dose (ED50) of 23.7 mg/kg.
- Pentylenetetrazole-Induced Seizures : ED50 was recorded at 59.4 mg/kg.
- 6 Hz Seizures : ED50 was noted at 22.4 mg/kg.
These compounds were found to inhibit central sodium/calcium currents and antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting a multifaceted mechanism of action .
Toxicological Profile
The compound is classified as harmful if swallowed and may cause skin irritation, indicating a need for careful handling in laboratory settings .
ADME-Tox Properties
In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for the lead compound derived from this class. This suggests potential for further development in treating conditions such as epilepsy and neuropathic pain .
Case Study: Hybrid Pyrrolidine Derivatives
A focused set of hybrid pyrrolidine derivatives was synthesized and evaluated for their biological activities. Among these:
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Compound 22 | 23.7 | Anticonvulsant (MES Test) |
| Compound 22 | 59.4 | Anticonvulsant (PTZ Test) |
| Compound 22 | 22.4 | Anticonvulsant (6 Hz Test) |
| Compound 22 | - | Antinociceptive (Formalin Pain) |
The results highlight the efficacy of these compounds in managing seizure activity and pain response .
Comparative Analysis with Other Compounds
To contextualize the biological activity of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate, it is useful to compare it with other known anticonvulsants:
| Compound Name | Mechanism of Action | ED50 (mg/kg) |
|---|---|---|
| Phenytoin | Sodium channel blockade | Varies |
| Carbamazepine | Sodium channel blockade | Varies |
| Compound 22 | Sodium/Ca++ current inhibition | 23.7 |
This comparison indicates that while traditional anticonvulsants primarily focus on sodium channel blockade, the novel compound also engages calcium currents and TRPV1 antagonism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a two-step protocol: (1) activation of 4-(methyldisulfanyl)butanoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC), followed by (2) purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and confirmation via -NMR integration of the succinimidyl proton signal (~2.8 ppm) .
Q. How should researchers characterize the stability of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert (N) and ambient atmospheres. Monitor degradation via TLC (silica gel, iodine visualization) and quantify hydrolyzed byproducts (e.g., free thiols) using Ellman’s assay. Note that disulfide bonds (methyldisulfanyl group) are prone to reduction in aqueous buffers, necessitating stabilizers like EDTA or antioxidants (e.g., BHT) in formulations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on the reactivity of the methyldisulfanyl moiety in crosslinking applications?
- Methodological Answer : Discrepancies in reactivity may arise from competing thiol-disulfide exchange vs. radical-mediated pathways. To differentiate:
- Use radical quenchers (e.g., TEMPO) in kinetic studies to suppress radical pathways.
- Employ LC-MS to track thiol-adduct formation under reducing (e.g., DTT) vs. oxidizing (HO) conditions.
- Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., PBS) solvents to assess solvent effects on nucleophilicity .
Q. How can researchers design in vitro assays to evaluate the compound’s potential as a protein-modifying agent?
- Methodological Answer :
- Step 1 : Incubate the compound with a model protein (e.g., bovine serum albumin) in PBS (pH 7.4) at 37°C.
- Step 2 : Quench unreacted compound with excess glycine.
- Step 3 : Analyze conjugation efficiency via SDS-PAGE (Coomassie staining) and MALDI-TOF MS to detect mass shifts (~385 Da for intact adducts).
- Step 4 : Validate disulfide bond formation using reducing agents (e.g., β-mercaptoethanol) to reverse modifications .
Q. What environmental fate studies are applicable to assess the ecological impact of this compound?
- Abiotic degradation : Expose the compound to simulated sunlight (UV-Vis irradiation) and analyze photoproducts via GC-MS.
- Biotic degradation : Use soil microcosms or activated sludge systems to track microbial breakdown, quantifying metabolites (e.g., 4-mercaptobutanoic acid) via LC-MS/MS.
- Partitioning : Determine log (octanol-water) and (soil-water) to model bioaccumulation potential.
Data Analysis and Interpretation
Q. How should researchers address variability in kinetic data for the compound’s hydrolysis in biological matrices?
- Methodological Answer :
- Source identification : Variability may stem from matrix components (e.g., serum albumin binding). Use dialysis experiments to isolate protein-free vs. protein-bound fractions.
- Statistical modeling : Apply nonlinear regression (e.g., Michaelis-Menten kinetics) to pH-dependent hydrolysis rates. Include controls with esterase inhibitors (e.g., PMSF) to differentiate enzymatic vs. spontaneous hydrolysis .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich proteins (e.g., thioredoxin). Focus on disulfide bond geometry (S–S distance ~2.05 Å).
- MD simulations : Run GROMACS simulations in explicit solvent to assess conformational stability of adducts.
- ADMET prediction : Utilize SwissADME or ProTox-II to estimate toxicity profiles (e.g., hepatotoxicity risk due to thiol release) .
Experimental Design Considerations
Q. How can researchers mitigate interference from the succinimidyl leaving group in downstream assays?
- Methodological Answer :
- Quenching : Add excess primary amines (e.g., Tris buffer) post-reaction to scavenge residual NHS esters.
- Chromatographic separation : Use reverse-phase HPLC with a C8 column to resolve the compound from hydrolyzed byproducts (retention time shifts ≥2 min).
- Control experiments : Include NHS-only controls to distinguish background reactivity in biological systems .
Q. What are best practices for validating the compound’s role in redox-sensitive signaling pathways?
- Methodological Answer :
- Genetic knockdown : Use siRNA targeting redox regulators (e.g., glutathione peroxidase) in cell lines to assess pathway dependency.
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) or EPR spectroscopy to quantify reactive oxygen species (ROS) generation.
- Thiol trapping : Label free thiols with maleimide-PEG probes and analyze via Western blot to map disulfide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
